![molecular formula C8H10N2S B1463204 3,5-Dimethylpyridine-4-carbothioamide CAS No. 1092961-05-1](/img/structure/B1463204.png)
3,5-Dimethylpyridine-4-carbothioamide
Overview
Description
Scientific Research Applications
Synthesis and Pharmacological Activity
3,5-Dimethylpyridine-4-carbothioamide derivatives have been synthesized and investigated for various pharmacological activities. Some of these compounds demonstrated potent anti-inflammatory activity with minimal ulcerogenic effects and lipid peroxidation, in addition to moderate antimicrobial activity against certain bacterial and fungal strains, compared to standard drugs like ibuprofen and flurbiprofen (Hussain & Kaushik, 2015).
Corrosion Inhibition
A heterocyclic compound, including 3,5-disubstitued pyrazole carbothioamide, was synthesized and shown to effectively inhibit the corrosion of mild steel in acidic medium. The study revealed strong adsorption of the molecule on the metal surface, indicating its potential as a corrosion inhibitor for industrial applications (Boudjellal et al., 2020).
Antimicrobial Agents
Microwave-assisted synthesis of pyridine derivatives containing mercaptotriazole and thiazolidinone has yielded compounds with significant antimicrobial effects. This research highlights the potential of such derivatives in developing new antimicrobial agents (Mehta et al., 2007).
Anticancer Studies
Pyrazole-1-carbothioamide nucleosides have been synthesized and assessed for antiproliferative activity against various human cancer cell lines. The study included molecular docking to compare the inhibitory potential of these compounds against thymidylate synthase with a known chemotherapy drug, indicating their promising application in cancer treatment (Radwan et al., 2019).
Derivatization Reagents in LC/ESI-MS/MS
Compounds with the thiourea moiety, including N-(Pyridin-3-yl)hydrazinecarbothioamide, have been synthesized as derivatization reagents for carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry. These reagents enhance the electrospray ionization response of analytes, facilitating their detection and quantification (Inoda et al., 2011).
Safety and Hazards
properties
IUPAC Name |
3,5-dimethylpyridine-4-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-5-3-10-4-6(2)7(5)8(9)11/h3-4H,1-2H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRQNNFAWGOBAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C(=S)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678465 | |
Record name | 3,5-Dimethylpyridine-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylpyridine-4-carbothioamide | |
CAS RN |
1092961-05-1 | |
Record name | 3,5-Dimethyl-4-pyridinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092961-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethylpyridine-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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